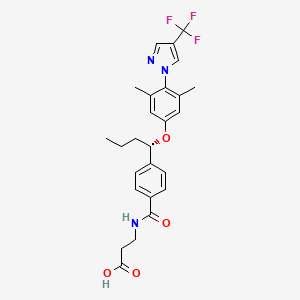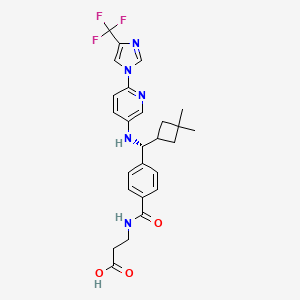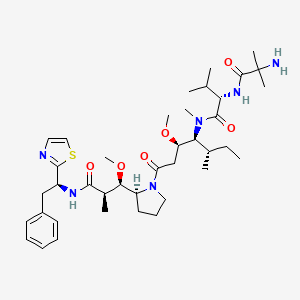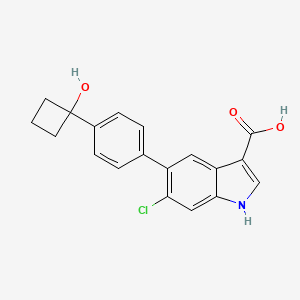![molecular formula C22H25N7O2 B610040 (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide CAS No. 952021-60-2](/img/structure/B610040.png)
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
Overview
Description
PF-00477736 is a potent, selective, ATP-competitive small-molecule inhibitor of checkpoint kinase 1 (Chk1). It has been identified as a promising compound for cancer therapy due to its ability to abrogate cell cycle arrest induced by DNA damage and enhance the cytotoxicity of clinically important chemotherapeutic agents .
Mechanism of Action
Target of Action
PF-477736 is a selective, potent, and ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1) . Chk1 is a key regulator of the S and G2 cell cycle checkpoints that are activated in response to DNA damage . It plays a critical role in the activation of mitotic spindle checkpoint and DNA damage checkpoint .
Mode of Action
PF-477736 interacts with its primary target, Chk1, by inhibiting its activity. This inhibition abrogates cell cycle arrest at S and G2-M checkpoints . It sensitizes cells to DNA damage, thereby enhancing the cytotoxic effects of some chemotherapeutic agents .
Biochemical Pathways
The inhibition of Chk1 by PF-477736 affects the DNA damage response pathway. It suppresses the activation of the mitotic spindle checkpoint and the DNA damage checkpoint, which are both regulated by Chk1 . This leads to an increase in DNA double-strand breaks (DSBs), which are linked to the downregulation of Rad51, a protein essential for the homologous recombination repair of DSBs .
Result of Action
The inhibition of Chk1 by PF-477736 results in the abrogation of cell cycle arrest, leading to an increase in DNA damage and apoptosis . It also enhances the efficacy of certain chemotherapeutic agents . In combination with docetaxel, PF-477736 has been shown to significantly enhance the drug-induced efficacy in tumor cells and xenografts .
Action Environment
The action, efficacy, and stability of PF-477736 can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents or radiation can enhance the efficacy of PF-477736 . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell cycle, can also impact the action of PF-477736 .
Biochemical Analysis
Biochemical Properties
PF-477736 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including Chk1, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes . The nature of these interactions is competitive, as PF-477736 competes with ATP to bind to these enzymes, thereby inhibiting their activity .
Cellular Effects
PF-477736 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, PF-477736 abrogates cell cycle arrest at the S and G2-M checkpoints, thereby sensitizing cells to DNA damaging agents .
Molecular Mechanism
The molecular mechanism of action of PF-477736 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . PF-477736 is a potent inhibitor of Chk1, a key regulator of the S and G2 cell cycle checkpoints that are activated in response to DNA damage . By inhibiting Chk1, PF-477736 abrogates DNA damage-induced cell cycle arrest and sensitizes cells to DNA damaging agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-477736 change over time. It has been reported that PF-477736 enhances the cytotoxic effects of radiation in a time and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of PF-477736 vary with different dosages. It has been shown to potentiate the antitumor activity of gemcitabine in a dose-dependent manner in xenograft models .
Metabolic Pathways
PF-477736 is involved in various metabolic pathways. It interacts with enzymes such as Chk1, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: PF-00477736 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the preparation of a pyrazole derivative, followed by its coupling with a diazepinoindole intermediate. The final product is obtained through purification and crystallization .
Industrial Production Methods: Industrial production of PF-00477736 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: PF-00477736 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: PF-00477736 can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
PF-00477736 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
AZD7762: Another Chk1 inhibitor with similar properties but different selectivity and potency.
Rabusertib (LY2603618): A Chk1 inhibitor with a different chemical structure and mechanism of action.
MK-8776 (SCH 900776): A Chk1 inhibitor with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: PF-00477736 is unique due to its high selectivity for checkpoint kinase 1 over checkpoint kinase 2 and other kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, PF-00477736 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents .
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
| Record name | PF 00477736 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-477736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-477736 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12611 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-477736 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
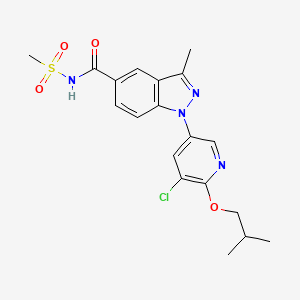

![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)
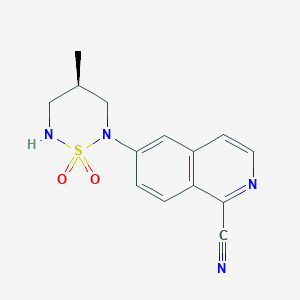
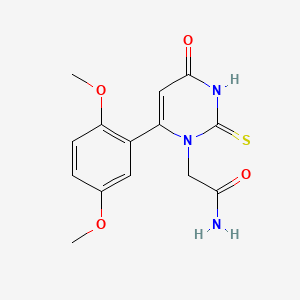
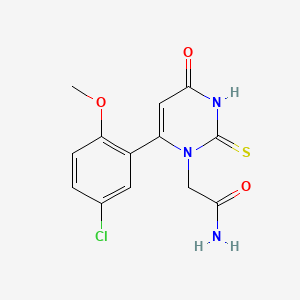
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)
